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Introduction

CC-90010 (Trotabresib) is a potent, orally bioavailable, and reversible small molecule inhibitor
of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4,
and BRDT).[1][2][3] These proteins are epigenetic "readers” that recognize and bind to
acetylated lysine residues on histones, playing a critical role in the regulation of gene
transcription.[1] The BRD4 protein, in particular, is a key regulator of oncogenes such as c-Myc.
[1] By competitively binding to the bromodomains of BET proteins, CC-90010 displaces them
from chromatin, leading to the transcriptional repression of target genes and subsequent anti-
proliferative effects in various cancer models.[1]

Verifying and quantifying the engagement of a compound with its intended molecular target
within a cellular context is a crucial step in drug development. This document provides detailed
protocols for assessing the target engagement of CC-90010 in cell lines using two primary
methodologies:

o Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®) to confirm the physical
binding of CC-90010 to its target protein, BRD4.
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» Downstream Pharmacodynamic Readout: Western Blotting and Immunofluorescence to
measure the functional consequences of target engagement, such as the downregulation of
the c-Myc oncoprotein and changes in the subcellular localization of BRDA4.

Signaling Pathway

BET proteins, primarily BRD4, are critical for the transcription of the MYC gene. BRD4 binds to
acetylated histones at super-enhancer and promoter regions of the MYC gene, recruiting the
positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation
of RNA Polymerase Il and transcriptional elongation. CC-90010 competes with acetylated
histones for binding to the bromodomains of BRD4, displacing it from chromatin and thereby
inhibiting MYC transcription.
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Caption: Mechanism of Action of CC-90010.

© 2025 BenchChem. All rights reserved. 3/17 Tech Support


https://www.benchchem.com/product/b1574583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the

described experimental protocols. Data presented are illustrative and should be generated for

the specific cell lines and experimental conditions used.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for BRD4

Normalized
Concentration = Temperature Soluble BRD4
Compound ATm (°C)
(nM) (°C) (% of 37°C
control)
Vehicle (DMSO) - 48 85.2+4.1 Ref
52 515+35
56 20.1+28
CC-90010 10 48 98.5+5.0 +4.5
52 89.3+4.7
56 65.4+3.9

Table 2: Isothermal Dose-Response CETSA for BRD4

Normalized Soluble

Compound Concentration (nM) BRD4 at 54°C (% of Cellular ECso (nM)
Vehicle)

CC-90010 1 105+5.2 75.3

10 130+6.8

100 185+9.3

1000 220+ 115

10000 225+12.1
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Table 3: Western Blot Analysis of c-Myc Downregulation

c-Myc Protein

. Concentration  Treatment Level (% of
Cell Line Treatment . .
(nM) Time (h) Vehicle

Control)

MOLM-13 (AML)  Vehicle (DMSO) - 24 100 + 8.5

CC-90010 0.1 24 62.3+54

0.5 24 25.1+£3.9

1.0 24 8721

HeLa (Cervical) Vehicle (DMSO) - 24 100+ 7.9

CC-90010 0.1 24 75.4+6.1

0.5 24 38.6+45

1.0 24 152+3.3

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Direct Target
Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in
a cellular environment.[4] The principle is based on ligand-induced thermal stabilization of the
target protein. Binding of CC-90010 to BRD4 is expected to increase its resistance to heat-
induced denaturation.
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Caption: General workflow for a CETSA melt curve experiment.
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Protocol 1: CETSA Melt Curve

This protocol determines the thermal melting profile of BRD4 in the presence and absence of
CC-90010.

Materials:
e Cell line of interest (e.g., MOLM-13, HelLa)
e CC-90010 (stock solution in DMSO)
e Cell culture medium, PBS, Trypsin-EDTA
e Protease and phosphatase inhibitor cocktails
e PCR tubes
e Thermal cycler
e Liquid nitrogen
e Microcentrifuge (refrigerated)
e Reagents and equipment for Western Blotting (see Protocol 2)
e Anti-BRD4 antibody
e Loading control antibody (e.g., anti-GAPDH, anti--actin)
Procedure:
e Cell Culture and Treatment:
o Culture cells to 70-80% confluency.

o Treat cells with a saturating concentration of CC-90010 (e.g., 10 uM) or vehicle (DMSO)
for 1-2 hours at 37°C.[4]

e Cell Harvesting:
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o Wash cells twice with ice-cold PBS.

o Harvest cells (e.g., by scraping or trypsinization) and collect by centrifugation.

o Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final
concentration of ~2x107 cells/mL.

Thermal Challenge:

o Aliquot 50 pL of the cell suspension into separate PCR tubes for each temperature point.

o Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to
64°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[4]

Cell Lysis:

o Lyse the cells by performing three rapid freeze-thaw cycles (freezing in liquid nitrogen and
thawing at room temperature or 25°C).[5]

Separation of Soluble and Aggregated Proteins:

o Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins
and cell debris.[4]

Sample Preparation and Western Blot:
o Carefully collect the supernatant containing the soluble protein fraction.
o Normalize the protein concentration of all samples using a protein assay (e.g., BCA).

o Prepare samples for Western blot analysis and quantify the amount of soluble BRD4 as
described in Protocol 2.

o Data Analysis:
o Quantify the band intensity for BRD4 at each temperature point.

o Normalize the intensity to a loading control.
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o Plot the normalized soluble BRD4 levels (as a percentage of the non-heated control)
against the temperature to generate melt curves for both vehicle and CC-90010-treated
samples.

o The shift in the melting temperature (ATm) indicates target engagement.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the cellular potency (ECso) of CC-90010 by measuring BRD4
stabilization at a fixed temperature across a range of compound concentrations.

Procedure:

Cell Culture and Treatment:

o Culture cells to 70-80% confluency.

o Treat cells with a serial dilution of CC-90010 (e.g., 0.1 nM to 10 uM) and a vehicle control
for 1-2 hours at 37°C.

Harvesting and Thermal Challenge:
o Harvest cells as described in the melt curve protocol.

o Heat all samples at a single, pre-determined temperature (e.g., the Tm from the vehicle-
treated melt curve, ~54°C) for 3 minutes, followed by cooling to 4°C.

Lysis, Fractionation, and Analysis:

o Follow steps 4-6 from the CETSA Melt Curve protocol.

Data Analysis:

o Plot the normalized soluble BRD4 levels against the logarithm of the CC-90010
concentration.

o Fit the data to a dose-response curve to determine the cellular ECso value.
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Western Blot for Downstream c-Myc Expression

This protocol quantifies the level of c-Myc protein, a key downstream target of BRD4, following
treatment with CC-90010. A reduction in c-Myc protein levels serves as a pharmacodynamic
biomarker of target engagement and inhibition.[6]
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Caption: Western Blot workflow for c-Myc analysis.
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Materials:

Treated cell lysates

o RIPA lysis buffer

o BCA protein assay kit

e Laemmli sample buffer

o SDS-PAGE gels and electrophoresis equipment

e PVDF or nitrocellulose membranes

o Transfer buffer and transfer system

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-c-Myc, anti-GAPDH (or other loading control)
o HRP-conjugated secondary antibody

o ECL Western Blotting Substrate

e Chemiluminescence imaging system

Procedure:

e Cell Culture and Treatment:

o Seed cells in 6-well plates to achieve 70-80% confluency.

o Treat cells with varying concentrations of CC-90010 (e.g., 0.1 uM to 5 pM) and a DMSO
vehicle control for a desired time (e.g., 24 hours).[7]

¢ Protein Extraction:

o After treatment, wash cells with ice-cold PBS.
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o Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

[7]
o Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.

e Protein Quantification and Sample Preparation:
o Collect the supernatant and determine the protein concentration using a BCA assay.

o Normalize all samples to the same protein concentration. Add Laemmli sample buffer and
boil at 95-100°C for 5-10 minutes.

o SDS-PAGE and Protein Transfer:
o Load equal amounts of protein (20-30 pg) per lane onto an SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

(¢]

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

[¢]

Incubate the membrane with primary anti-c-Myc antibody (typically 1:1000 dilution)
overnight at 4°C.[7]

Wash the membrane three times with TBST.

[¢]

o

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[e]

e Detection and Analysis:
o Apply ECL substrate and capture the chemiluminescent signal.
o Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).

o Quantify the band intensities using densitometry software (e.g., ImageJ).
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o Normalize the c-Myc signal to the loading control and express as a percentage of the
vehicle-treated control.

Immunofluorescence for BRD4 Subcellular Localization

Immunofluorescence (IF) can be used to visualize the subcellular localization of BRD4. Upon
inhibition with CC-90010, BRD4 is displaced from chromatin, which may result in a more diffuse
nuclear staining pattern or changes in its association with specific nuclear structures.

Materials:
o Cells cultured on glass coverslips or chamber slides
e CC-90010
e 4% Paraformaldehyde (PFA) in PBS
e Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
e Blocking buffer (e.g., 5% BSA in PBS)
e Primary antibody: anti-BRD4
e Fluorophore-conjugated secondary antibody
e DAPI (for nuclear counterstaining)
e Mounting medium
» Fluorescence or confocal microscope
Procedure:
o Cell Seeding and Treatment:
o Seed cells onto glass coverslips in a 12-well plate and allow them to adhere.

o Treat cells with CC-90010 (e.g., 1 uM) or vehicle for a specified time (e.g., 2 hours).[8]
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¢ Fixation and Permeabilization:

Wash cells with PBS.

o

[¢]

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

Wash three times with PBS.

[¢]

[e]

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.[9]
e Blocking and Antibody Incubation:

o Wash three times with PBS.

o Block with 5% BSA in PBS for 1 hour at room temperature.

o Incubate with anti-BRD4 primary antibody (diluted in blocking buffer) for 1-2 hours at room
temperature or overnight at 4°C.

o Wash three times with PBS.

o Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for
1 hour at room temperature, protected from light.

e Staining and Mounting:

o Wash three times with PBS.

o Counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

o Wash twice with PBS.

o Mount the coverslips onto glass slides using an anti-fade mounting medium.
e Imaging and Analysis:

o Visualize the slides using a fluorescence or confocal microscope.

o Capture images of BRD4 (e.g., red/green channel) and DAPI (blue channel).
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o Analyze the images to assess changes in the intensity and distribution of BRD4 nuclear
staining between treated and untreated cells.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the
target engagement of the BET inhibitor CC-90010 in cell lines. The Cellular Thermal Shift
Assay offers direct, physical evidence of target binding, while Western Blotting and
Immunofluorescence provide quantitative and qualitative data on the downstream functional
consequences of this engagement. Together, these methods enable a comprehensive
evaluation of CC-90010's mechanism of action at the cellular level, which is essential for its
preclinical characterization and further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://academic.oup.com/molehr/article/13/3/141/1024587
https://www.benchchem.com/product/b1574583#measuring-cc-90010-target-engagement-in-cell-lines
https://www.benchchem.com/product/b1574583#measuring-cc-90010-target-engagement-in-cell-lines
https://www.benchchem.com/product/b1574583#measuring-cc-90010-target-engagement-in-cell-lines
https://www.benchchem.com/product/b1574583#measuring-cc-90010-target-engagement-in-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

